2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide
Overview
Description
2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol .
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds, such as this compound, involves various reactions. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents enables an introduction of strained rings on a large panel of primary and secondary alkyl iodides . Other reactions include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides .Scientific Research Applications
Chemical Cyclization and Polymer Science
- Research on the chemical cyclization of poly(amido-acids) in N,N-dimethylacetamide (DMAc) reveals its use in preparing polyimides, demonstrating DMAc's role as a solvent facilitating polymer science advancements. This study highlights the solvent's capacity to dissolve or swell poly(amido-acid), leading to high-quality polyimides (Vinogradova et al., 1974).
Drug Design and Biochemical Applications
- A novel inhibitor for five-lipoxygenase activity protein was developed using a compound with structural features similar to the target chemical, indicating the role of N,N-dimethylacetamide derivatives in designing bioactive compounds with potential pharmaceutical applications (Latli et al., 2015).
Organic Synthesis and Catalysis
- Studies on the synthesis of constrained γ-amino dicarboxylic acids and other cyclic compounds show the versatility of using DMAc and related compounds as solvents or reagents in organic synthesis, illustrating their potential in creating complex molecular architectures (Mangelinckx et al., 2019).
Material Degradation and Analysis
- Research into the degradation of cellulosic materials by heating in DMAc/LiCl provides insights into the chemical behavior of cellulose in the presence of N,N-dimethylacetamide, relevant for material science and analytical chemistry applications (Potthast et al., 2002).
Properties
IUPAC Name |
2-(cyclopropylmethylamino)-N,N-dimethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8(11)6-9-5-7-3-4-7/h7,9H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNBVOXNVSLNLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNCC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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